molecular formula C22H17NO4S B2891023 N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 401629-50-3

N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No. B2891023
CAS RN: 401629-50-3
M. Wt: 391.44
InChI Key: WMFFQMZACQSCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, also known as DASA-58, is a small molecule compound that has shown promising results in various scientific research studies. It belongs to the class of sulfonamide compounds and has been studied for its potential use in treating various diseases.

Scientific Research Applications

Photo-oxidation and Polymerization

  • Photo-oxidative Polymerization : The photo-oxidation of bis(3,5-dimethylphenyl) disulfide, in the presence of aromatic nitriles as sensitizers, leads to efficient formation of poly(thio-2,6-dimethyl-1,4-phenylene). This process involves catalytic amounts of 9,10-dicyanoanthracene acting as an electron mediator (Yamamoto, Oyaizu, & Tsuchida, 1994).

Synthesis and Polymer Chemistry

  • Aromatic Polyethers Synthesis : Friedel–Crafts copolymerization involving 4,4′ bis(2,6-dimethylphenoxy-4-Phenyl)sulfone leads to aromatic polyethers containing 2,6(7)‐dihydroxy[1,3,5(6),7(8)‐tetramethylanthracene] units, showcasing the role of electrophilic substitutions in polymer formation (Percec & Tingerthal, 1987).

Complex Formation and Organic Synthesis

  • Complexed Ketones and Sulfones Synthesis : The study of η6-arene-η5-cyclopentadienyliron cations and dications led to the synthesis of complexed ketones or sulfones, such as the dications of anthraquinone, xanthone, thioxanthone, and benzophenone (Lee, Chowdhury, Piórko, & Sutherland, 1986).

Electrophilic Reaction and Protected Amino Acids

  • Synthesis of Protected β-Amino Acids : The addition of the Reformatsky reagent to N-sulfonylimines, derived from anthracene-9-sulfonamide, leads to protected β-amino acids. This showcases the ease of reductive cleavage of the N-anthracene-9-sulfonyl group compared to traditional N-sulfonyl protecting groups (Robinson & Wyatt, 1993).

Photochemical Reactions and Electrophilic Substitutions

  • Photochemical Electron-Transfer Reactions : The study of dimerizations, nucleophilic additions, and oxygenation reactions of 1,1-diarylethylene, induced by photoexcited cyanoanthracenes, highlights the diverse reactivity and potential applications in organic synthesis (Mattes & Farid, 1986).

Catalytic Applications

  • Synthesis of Xanthenes Derivatives : The use of N-bromo sulfonamide reagents in the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives, through condensation reactions, demonstrates the catalytic potential in organic synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2016).

Mechanism of Action

Target of Action

The primary target of N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is the neuronal membrane . The compound acts on the sodium channels present in the neuronal membrane, which play a crucial role in the initiation and conduction of impulses .

Mode of Action

N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, also known as lidocaine, stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a local anesthetic action, effectively numbing the area where the compound is applied .

Biochemical Pathways

The compound affects the biochemical pathway involving the transmission of nerve impulses. By blocking the sodium channels, it prevents the depolarization of the neuron, thereby inhibiting the propagation of the nerve impulse . This interruption in the nerve signal transmission leads to a loss of sensation in the local area, providing an anesthetic effect .

Pharmacokinetics

Lidocaine is well-absorbed from the gastrointestinal tract, but little intact drug appears in the circulation due to biotransformation in the liver . It is metabolized rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys . Biotransformation includes oxidative N-dealkylation, ring hydroxylation, cleavage of the amide linkage, and conjugation . Approximately 90% of lidocaine administered is excreted in the form of various metabolites, and less than 10% is excreted unchanged .

Result of Action

The result of the compound’s action is local anesthesia. By inhibiting the ionic fluxes required for the initiation and conduction of impulses, it prevents the sensation of pain in the area where it is applied . This makes it an effective local anesthetic for minor surgeries and dental procedures .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can also affect the compound’s stability and action .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c1-13-6-5-7-14(2)20(13)23-28(26,27)15-10-11-18-19(12-15)22(25)17-9-4-3-8-16(17)21(18)24/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFFQMZACQSCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.